4-Bromo-5-cyclopropyl-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOAVXRPLNFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Cyclopropyl 1,3 Oxazole and Its Analogues
Strategies for 1,3-Oxazole Ring Formation
Cyclization Reactions from Precursors
The formation of the oxazole (B20620) ring often involves the cyclization of acyclic precursors that already contain the requisite atoms for the heterocycle. A common and versatile strategy is the Robinson-Gabriel condensation, which utilizes the cyclization of α-acylamino ketones. nih.govpharmaguideline.com This method, however, can be limited by the need for harsh dehydrating agents like sulfuric acid or phosphorus oxychloride. pharmaguideline.com
Another significant approach involves the reaction of α-haloketones with primary amides. pharmaguideline.com Furthermore, isocyanides can react with acid chlorides, induced to cyclize by agents such as anhydrous hydrogen fluoride (B91410) or polyphosphoric acid, to form the oxazole ring. pharmaguideline.com The reaction of α-hydroxyamino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride (B1165640) also provides a pathway to oxazoles, where the C2-atom of the oxazole is derived from the aldehyde. pharmaguideline.com
A metal-free approach for the synthesis of polysubstituted oxazoles involves the decarboxylative cyclization of primary α-amino acids with 2-bromoacetophenones. researchgate.net This method is notable for its mild, metal-free conditions. researchgate.net
Annulation Approaches for Oxazole Ring Assembly
Annulation reactions provide a powerful means to construct the oxazole ring by forming multiple bonds in a single operation. A copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed to produce trisubstituted oxazoles. acs.org This process is noteworthy for its use of readily available starting materials and its involvement of dioxygen activation. acs.org
Another innovative annulation strategy involves a metal-free reaction of alkynes, nitriles, and an oxygen source like PhIO in the presence of a strong acid, enabling the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org Ketones can also serve as precursors in annulation reactions. An efficient protocol for synthesizing 2,4-disubstituted oxazoles utilizes the annulation of ketones, dimethyl sulfoxide (B87167) (DMSO) as an oxygen donor, and an ammonium (B1175870) source. researchgate.net
Furthermore, a gold-catalyzed [3+2] annulation between a terminal alkyne and a carboxamide offers a modular synthesis of 2,4-disubstituted oxazoles. nih.gov The use of bidentate ligands is crucial in this reaction to temper the reactivity of the gold carbene intermediate. nih.gov A mild Darzens-inspired annulation has also been reported for the synthesis of trifluoromethylthiolated (SCF3) aziridines, which can then undergo a thermally promoted ring expansion to form SCF3-substituted oxazoles. nsf.gov
Oxidative Cyclization Reactions for Substituted Oxazoles
Oxidative cyclization reactions have emerged as a highly effective method for synthesizing substituted oxazoles, often under mild conditions. A palladium-catalyzed oxidative cyclization of N-acyl enamides with iodobenzenes provides a reliable route to versatile substituted oxazole derivatives. rsc.org This reaction is thought to proceed through an amide-directed arylation of the C–H bond followed by a silver-mediated oxidative cyclization.
Copper-catalyzed oxidative cyclizations are also prominent. A room-temperature copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization yields 2,5-disubstituted oxazoles. nih.gov Another copper-catalyzed tandem oxidative cyclization offers a highly efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org A catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has also been developed, providing a direct synthetic strategy to 2,5-disubstituted oxazoles from accessible substrates. nih.gov
The following table summarizes various oxidative cyclization methods for oxazole synthesis:
| Catalyst/Reagent System | Starting Materials | Substituent Pattern | Reference |
| Palladium catalyst | N-acyl enamides, iodobenzenes | Multisubstituted | rsc.org |
| Copper(II) bromide, K₂S₂O₈ | Enamides | 2,5-disubstituted | nih.gov |
| Copper catalyst | Not specified | Polysubstituted | organic-chemistry.org |
| None (catalyst-free) | N-allylbenzamides | 2,5-disubstituted | nih.gov |
| Phenyliodine diacetate (PIDA) | Enamides | Broad range | organic-chemistry.org |
Condensation Reactions for Oxazole Scaffolds
Condensation reactions remain a classical and relevant approach to oxazole synthesis. The Robinson-Gabriel synthesis, a cornerstone in this area, involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. nih.govpharmaguideline.com While effective, this method often requires harsh conditions. nih.gov
A more recent development is the Ugi multicomponent reaction followed by a Robinson–Gabriel cyclodehydration. nih.gov This tandem sequence allows for the synthesis of diverse 2,4,5-trisubstituted oxazoles from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot manner. nih.gov Additionally, three-component condensation/cascade reactions, for instance involving 4-hydroxycoumarins and (Z)-azlactones, have been developed to construct complex spiro-oxazole scaffolds in an eco-friendly manner. rsc.org
Introduction and Functionalization of Substituents on the Oxazole Core
Once the oxazole ring is formed, the introduction of specific substituents, such as the bromo and cyclopropyl (B3062369) groups in 4-bromo-5-cyclopropyl-1,3-oxazole, is a critical subsequent step.
Regioselective Bromination of Oxazole Systems
The direct and regioselective functionalization of the oxazole core can be challenging due to the potential for multiple reaction sites. rsc.org However, specific methods for the regioselective bromination of oxazole systems have been developed.
A highly regioselective C-4 bromination of 5-substituted oxazoles has been described, where the use of dimethylformamide (DMF) as a solvent was crucial for achieving a high C-4/C-2 bromination ratio. acs.org This method involves the lithiation of the oxazole at the C-2 position, followed by equilibration to an acyclic isonitrile enolate, which then preferentially reacts with a brominating agent at the C-4 position. orgsyn.org
The direct lithiation of oxazole itself is known to occur at the C-2 position, and subsequent trapping with an electrophile like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) leads to regioselective C-2 bromination. sci-hub.se For achieving substitution at other positions, a pre-existing substituent can direct the regioselectivity of the bromination. For instance, in the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, oxazolo[4,5-b]pyridin-2(3H)-one is reacted with N-bromosuccinimide (NBS) in DMF. google.com
The following table outlines key findings in the regioselective bromination of oxazoles:
| Starting Material | Reagents | Position of Bromination | Key Findings | Reference |
| 5-substituted oxazoles | n-BuLi, NBS in DMF | C-4 | DMF as solvent significantly improves C-4 selectivity. | acs.orgorgsyn.org |
| Oxazole | n-BuLi, DBTFE | C-2 | Direct lithiation at C-2 followed by bromination. | sci-hub.se |
| Oxazolo[4,5-b]pyridin-2(3H)-one | NBS in DMF | 6-position | One-step synthesis method. | google.com |
Stereoselective Cyclopropane (B1198618) Ring Formation and Integration
The introduction of a cyclopropyl group onto a heterocyclic core, particularly with stereocontrol, is a key challenge in the synthesis of analogues of this compound. The unique structural and electronic properties of the cyclopropyl moiety can significantly influence the biological activity of the parent molecule. acs.org
Strategies for achieving stereoselective cyclopropanation often involve the use of chiral catalysts or auxiliaries. While direct stereoselective synthesis of this compound is not extensively detailed in readily available literature, general methods for stereocontrolled cyclopropane synthesis are well-established and applicable. These include transition metal-catalyzed reactions of diazo compounds with alkenes and Simmons-Smith type reactions on chiral allylic alcohols.
Furthermore, the Cloke-Wilson rearrangement represents a powerful, albeit thermally demanding, method for transforming cyclopropyl carbonyl compounds into dihydrofurans, which are structurally related to the oxazole core. rsc.org Modern advancements have introduced milder activation methods, including Lewis and Brønsted acid catalysis, which could potentially be adapted for the synthesis of cyclopropyl-substituted heterocyclic systems. rsc.org In some cases, building blocks already containing the cyclopropyl moiety, such as cyclopropylcarbonyl chloride or cyclopropyl-substituted benzoic acids, are used to construct the oxazole ring, transferring the challenge to the synthesis of the chiral precursor. acs.orgrsc.org
Derivatization of Carboxylic Acid Moieties on Oxazoles
Oxazole-4-carboxylic acids and their esters are common intermediates in the synthesis of more complex oxazole derivatives. The carboxylic acid group serves as a versatile handle for derivatization through various reactions, including amide bond formation and reductions.
One prominent application is the synthesis of amides via coupling reactions. For instance, 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid can be converted to its corresponding ethyl ester, which is a precursor for creating fused heterocyclic systems. rsc.org The direct conversion of carboxylic acids to amides or oxazolines can be achieved using reagents like Deoxo-Fluor under mild conditions. nih.gov This method is efficient for a range of aliphatic and aromatic acids. nih.gov
Furthermore, palladium-catalyzed decarboxylative reactions have emerged as a novel strategy for forming substituted oxazoles from aromatic carboxylic acids and functionalized nitriles, highlighting the utility of the carboxyl group as a leaving group in advanced C-C bond-forming reactions. acs.orgfigshare.com Photocleavable protecting groups based on fused oxazole structures have also been developed, where a carboxylic acid (like alanine) is linked as an ester. sciforum.net These can be released quantitatively under specific wavelengths of light, demonstrating another facet of oxazole carboxylic acid derivatization. sciforum.net
Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Oxazoles
The bromine atom at the C4 position of this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
Halogenated oxazoles readily participate in a variety of these transformations:
Suzuki-Miyaura Coupling: This reaction couples the bromo-oxazole with a boronic acid or ester, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The reaction of ethyl oxazole-4-carboxylate with (hetero)aryl halides demonstrates the feasibility of such couplings on the oxazole core. organic-chemistry.org
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively. Sonogashira coupling of aryl bromides with terminal alkynes, often under microwave irradiation, can be very efficient. mdpi.com
Negishi Coupling: This involves the reaction of the bromo-oxazole with an organozinc reagent. It is a powerful method known for its high functional group tolerance. mdpi.comresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, allowing for the synthesis of amino-oxazoles.
The efficiency of these reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a critical step that must be carefully controlled to maximize yield and prevent side reactions. rsc.org Microwave-assisted conditions have been shown to dramatically reduce reaction times and improve yields for many of these cross-coupling reactions. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Heterocycles
| Coupling Type | Reactants | Catalyst System | Conditions | Product Type | Reference |
| Suzuki-Miyaura | Bromo- or Iodo-benzoates, Aryl boronic acids | Pd(OAc)₂, PEG | Microwave, Water, 2-4 min | Biaryl compounds | mdpi.com |
| Sonogashira | Aryl bromides, Trimethylsilylacetylene | Copper and Palladium catalysts | Microwave, MeCN, Et₃N, 2-10 min | 1-Aryl-2-(trimethylsilyl)acetylene | mdpi.com |
| Negishi | 4-Bromobenzaldehyde, 2-Cyanophenylzinc-bromide | Palladium(0) or (II) species | Microwave, 160 °C, 1 min | Biaryl compound | mdpi.com |
| Direct Arylation | Ethyl oxazole-4-carboxylate, Iodo(hetero)aromatics | Pd(OAc)₂, P(o-tol)₃ | DMA, 110 °C | 2-(Hetero)arylated oxazoles | organic-chemistry.org |
Copper-Catalyzed Transformations in Oxazole Synthesis
Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations in oxazole synthesis. These methods are particularly useful for forming the oxazole ring itself through various cyclization strategies.
Recent research has highlighted several key copper-catalyzed approaches:
Oxidative Cyclization: A novel method involves the copper-catalyzed reaction of arylamides and β-diketones, proceeding through enamide intermediates to form 2,4,5-trisubstituted oxazoles in good yields. rsc.org
Cascade Reactions: A cascade process involving alkenes and azides, catalyzed by copper, yields 2,5-disubstituted oxazoles under mild, aerobic conditions. rsc.org Another approach uses the coupling of α-diazoketones with amides, catalyzed by Copper(II) triflate (Cu(OTf)₂), to produce 2,4-disubstituted oxazoles. organic-chemistry.org This method avoids common side reactions and proceeds with low catalyst loading. organic-chemistry.org
Annulation Reactions: A copper-mediated aerobic oxidative annulation of ketones and amines provides a facile, solvent-free route to 2,4,5-trisubstituted oxazoles at mild temperatures using molecular oxygen as the oxidant. acs.org
These copper-catalyzed methods are valued for their operational simplicity, broad substrate scope, and use of readily available starting materials. organic-chemistry.orgthieme-connect.com
Optimization of Reaction Conditions in Oxazole Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic targets like this compound. Key parameters that are systematically varied include the catalyst, solvent, base, temperature, and reaction time.
For instance, in the copper(II) triflate-catalyzed synthesis of 2,4-disubstituted oxazoles, a screening of various metal catalysts and solvents identified Cu(OTf)₂ in 1,2-dichloroethane (B1671644) (DCE) at 80°C as optimal. organic-chemistry.org Similarly, the synthesis of oxazoles from carboxylic acids and isocyanoacetates was optimized by testing different bases and solvents, with DMAP in DCM at 40°C providing a 96% yield in just 30 minutes. nih.gov
In the development of fluorinated oxazole derivatives, reaction parameters such as Lewis acid catalyst, solvent, and temperature were systematically evaluated. mdpi.com The study found that 15 mol% Zn(OTf)₂ in DCE at 70°C for 12 hours provided the best results. mdpi.com Such optimization studies, often presented in tabular format, are essential for developing robust and scalable synthetic protocols. nih.govmdpi.comresearchgate.net
Table 2: Optimization of a DMAP-Tf Promoted Oxazole Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DBU | DCM | RT | 60 | <5 |
| 2 | DIPEA | DCM | RT | 60 | 10 |
| 3 | Et₃N | DCM | RT | 60 | 20 |
| 4 | 2,6-Lutidine | DCM | RT | 60 | 45 |
| 5 | DMAP | DCM | RT | 60 | 70 |
| 6 | DMAP | DCM | 40 | 30 | 96 |
| 7 | DMAP | DMSO | 40 | 30 | 80 |
| 8 | DMAP | THF | 40 | 30 | 85 |
| 9 | DMAP | MeCN | 40 | 30 | 82 |
Adapted from optimization data for the synthesis of oxazole 3aa. nih.gov
Chemical Reactivity and Mechanistic Studies of 4 Bromo 5 Cyclopropyl 1,3 Oxazole Derivatives
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C4 position of the oxazole (B20620) ring serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This reactivity is a cornerstone for the derivatization of 4-bromo-5-cyclopropyl-1,3-oxazole, enabling the synthesis of a diverse range of analogues.
The presence of the halogen atom makes the C4 carbon susceptible to attack by nucleophiles. Common nucleophilic substitution reactions involve the displacement of the bromide ion by species such as amines, thiols, and alkoxides, typically under basic conditions smolecule.com. For instance, reactions with amines or thiols in the presence of a base like sodium hydride can yield the corresponding 4-amino or 4-thio substituted cyclopropyl (B3062369) oxazoles smolecule.com.
Furthermore, the bromine atom is a key participant in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are particularly relevant. In a related context, 5-bromooxazole (B1343016) intermediates have been shown to react with cyclopropylboronic acid in the presence of a palladium catalyst to introduce a cyclopropyl group smolecule.com. Analogously, the bromine at the C4 position of this compound is expected to be a reactive site for such cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other organic fragments. The brominated position is a known reactive site for expanding molecular complexity through such catalytic methods .
| Reaction Type | Typical Nucleophile | Common Conditions | Product Type |
| Nucleophilic Aromatic Substitution | Amines, Thiols | Basic (e.g., NaH) | 4-amino/thio-5-cyclopropyl-1,3-oxazole derivatives |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Palladium catalyst, Base | 4-aryl/heteroaryl-5-cyclopropyl-1,3-oxazole derivatives |
| Buchwald-Hartwig Amination | Amines | Palladium catalyst, Base | 4-amino-5-cyclopropyl-1,3-oxazole derivatives |
Electrophilic Substitution Pathways on the Oxazole Ring
The oxazole ring is an electron-rich heterocycle, but its reactivity towards electrophiles is influenced by the substituents it bears. In unsubstituted 1,3-oxazoles, electrophilic attack preferentially occurs at the C5 position derpharmachemica.com. However, in this compound, the C5 position is already occupied.
The directing effects of the existing substituents—the bromine atom at C4 and the cyclopropyl group at C5—must be considered. The bromine atom is a deactivating group but can direct electrophiles to certain positions. The cyclopropyl group, with its sigma-donating character, is generally considered an activating group derpharmachemica.com. The interplay of these electronic effects will determine the regioselectivity of further electrophilic substitution. The C2 position of the oxazole ring is another potential site for electrophilic attack, such as arylation, which has been achieved on other oxazole systems using palladium catalysis organic-chemistry.org.
Influence of the Cyclopropyl Group on Oxazole Reactivity
The cyclopropyl group at the C5 position exerts a significant influence on the chemical and physicochemical properties of the molecule, affecting its electronic character, steric profile, and metabolic stability nih.govacs.org.
The cyclopropyl group is known to possess electronic properties similar to a vinyl group, capable of donating electron density through σ-π conjugation. This electron-donating nature can influence the reactivity of the oxazole ring. By increasing the electron density of the heterocyclic system, the cyclopropyl group can modulate the rates of both nucleophilic and electrophilic reactions.
This electronic contribution can affect the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the electron-donating cyclopropyl group at C5 would further activate the oxazole ring, although the primary sites for attack are already substituted. Its electronic influence could, however, play a role in directing incoming groups in more complex transformations or in reactions involving the cleavage of the oxazole ring. The electronic properties imparted by the cyclopropyl group are also crucial for the molecule's interaction with biological targets cymitquimica.com.
The three-membered cyclopropyl ring introduces significant steric bulk in its vicinity. This steric hindrance can play a crucial role in directing the outcome of chemical reactions by impeding the approach of reagents to the C5 and C4 positions of the oxazole ring rsc.orgmdpi.com. This can lead to enhanced regioselectivity in certain reactions, favoring attack at the less sterically crowded C2 position.
| Influence of Cyclopropyl Group | Effect | Consequence |
| Electronic | σ-donation | Modulates ring reactivity and regioselectivity |
| Steric | Bulk and rigidity | Directs reagents to less hindered positions, provides metabolic stability |
| Conformational | Fixed orientation | Influences catalyst and reagent approach, can lead to stereoselectivity |
Mechanistic Investigations of Derivatization Reactions
Understanding the precise mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes. Computational chemistry has emerged as a powerful tool for elucidating these complex reaction pathways.
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are widely used to model the reaction mechanisms of heterocyclic compounds acs.orgnih.gov. These computational methods can provide detailed insights into the energetics of reaction pathways, the structures of transition states, and the electronic factors that govern reactivity.
For oxazole derivatives, computational studies have been employed to:
Investigate reaction mechanisms: For example, DFT calculations have shed light on the complex mechanistic pathways of imidazole (B134444) synthesis from oxazole precursors, identifying key intermediates and transition states acs.orgnih.gov.
Predict regioselectivity: By calculating the energies of different possible reaction intermediates and transition states, computational models can predict the most likely site of attack for a given reagent.
Understand substituent effects: The influence of groups like the cyclopropyl and bromo substituents on the electronic structure and reactivity of the oxazole ring can be quantified through computational analysis.
Study reaction kinetics: Methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be coupled with DFT calculations to compute reaction rate constants researchgate.net.
While specific computational studies on this compound are not widely reported, the established methodologies for other oxazole systems provide a clear framework for how such investigations could be conducted. These studies would be invaluable for rationalizing observed reactivity and for the predictive design of new synthetic transformations.
Experimental Validation of Proposed Mechanisms
The elucidation of reaction mechanisms is fundamental to understanding and optimizing the chemical transformations of this compound and its derivatives. While theoretical and computational models provide significant insights into potential reaction pathways, experimental validation is crucial for confirming these proposed mechanisms. For derivatives of this compound, this validation often centers on their participation in widely used synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Negishi couplings). The experimental approaches to validate the mechanisms of these reactions involve a combination of kinetic studies, control experiments, isotopic labeling, and the detection or trapping of key intermediates.
A cornerstone of mechanistic validation is the systematic execution of control experiments. These experiments are designed to probe the necessity and role of each component in the reaction mixture. For a typical palladium-catalyzed cross-coupling of a this compound derivative, this would involve running the reaction in the absence of the palladium catalyst, the ligand, or the base to confirm their essentiality for the catalytic cycle. Such studies on analogous heterocyclic systems have demonstrated that no product formation occurs without the palladium catalyst, confirming its central role. beilstein-journals.orgbeilstein-journals.org
Kinetic analysis provides quantitative data to support a proposed mechanism. By monitoring the reaction rate while systematically varying the concentrations of the reactants (the oxazole derivative, the coupling partner, the catalyst, and the base), the reaction order with respect to each component can be determined. This information helps to identify the species involved in the rate-determining step of the catalytic cycle. For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. rsc.orglibretexts.org
The direct observation or trapping of proposed intermediates in a catalytic cycle provides compelling evidence for a given mechanism. For palladium-catalyzed reactions, key intermediates include the Pd(II) species formed after oxidative addition and transmetalation. rsc.orgnih.gov While these intermediates are often transient and difficult to isolate, techniques such as low-temperature NMR spectroscopy or mass spectrometry can sometimes allow for their detection. In some cases, specially designed substrates or reaction conditions can lead to the isolation and crystallographic characterization of these intermediates, offering definitive proof of their structure and role in the reaction.
Illustrative Validation of a Suzuki-Miyaura Coupling Mechanism
To illustrate the process, consider the hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid. The proposed mechanism involves oxidative addition, transmetalation, and reductive elimination. Experimental validation would proceed as follows:
Control Experiments: A series of reactions would be set up to confirm the necessity of each key component. The results would be expected to align with established principles of Suzuki couplings.
| Entry | This compound | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | Solvent (e.g., Toluene/H₂O) | Yield of Coupled Product |
| 1 | Present | Present | Present | Present | Present | >90% |
| 2 | Present | Present | Absent | Present | Present | 0% |
| 3 | Present | Present | Present | Absent | Present | <5% (Trace) |
| 4 | Present | Absent | Present | Present | Present | 0% |
This table is illustrative, based on typical outcomes for Suzuki-Miyaura reactions as documented for similar bromo-heterocyclic substrates. beilstein-journals.orgmdpi.com
Kinetic Studies: The reaction rate would be measured under various concentrations of reactants. The findings would likely indicate a first-order dependence on the concentration of the this compound and the palladium catalyst, consistent with oxidative addition being the rate-limiting step.
Intermediate Analysis: Attempts would be made to detect the Pd(II) intermediate formed after oxidative addition of the C-Br bond to the Pd(0) center. This could involve using techniques like ³¹P NMR to observe changes in the phosphorus ligands coordinated to the palladium center throughout the reaction.
Through the systematic application of these experimental techniques, a proposed reaction mechanism for a derivative of this compound can be rigorously validated, moving from a theoretical hypothesis to a scientifically substantiated pathway.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Bromo 5 Cyclopropyl 1,3 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Bromo-5-cyclopropyl-1,3-oxazole, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in mapping out the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the single proton on the oxazole (B20620) ring.
The protons of the cyclopropyl group typically appear in the upfield region of the spectrum, generally between 0.5 and 1.5 ppm. These protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling with each other. The methine proton of the cyclopropyl group, being adjacent to the oxazole ring, would likely resonate at a slightly downfield-shifted position compared to the methylene (B1212753) protons.
The lone proton on the oxazole ring (at position 2) is expected to resonate significantly downfield, typically in the aromatic region, due to the deshielding effect of the heterocyclic ring system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (oxazole ring) | 7.5 - 8.0 | Singlet (s) |
| CH (cyclopropyl) | 1.8 - 2.2 | Multiplet (m) |
| CH₂ (cyclopropyl) | 0.8 - 1.2 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (oxazole ring) | 150 - 155 |
| C-4 (oxazole ring) | 120 - 125 |
| C-5 (oxazole ring) | 158 - 163 |
| CH (cyclopropyl) | 10 - 15 |
| CH₂ (cyclopropyl) | 5 - 10 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₆H₆BrNO. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Progress Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for monitoring the progress of chemical reactions. In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the final compound. The high sensitivity and selectivity of LC-MS enable the detection of even trace amounts of intermediates and byproducts.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the cyclopropyl group and the C=N and C-O bonds of the oxazole ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (cyclopropyl) | 3100 - 3000 | Stretching |
| C=N (oxazole) | 1650 - 1550 | Stretching |
| C-O (oxazole) | 1250 - 1150 | Stretching |
| C-Br | 700 - 500 | Stretching |
The combination of these advanced spectroscopic and analytical techniques provides a comprehensive and unambiguous characterization of the chemical structure of this compound.
Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Cyclopropyl 1,3 Oxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems due to its balance of accuracy and computational cost. For oxazole (B20620) derivatives, DFT calculations, particularly using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), have been successfully employed to predict their geometric and electronic characteristics. pleiades.online
Prediction of Electronic Structure and Charge Distribution
The electronic structure of 4-Bromo-5-cyclopropyl-1,3-oxazole is significantly influenced by its substituents. The bromine atom at the C4 position acts as an electron-withdrawing group through its inductive effect, while also possessing a weaker resonance effect. Conversely, the cyclopropyl (B3062369) group at the C5 position can act as an electron-donating group through σ-conjugation, stabilizing the adjacent π-system of the oxazole ring. acs.org
DFT calculations can precisely map the electron density and electrostatic potential, revealing the distribution of charge across the molecule. In substituted oxazoles, the nitrogen atom (N3) and the oxygen atom (O1) are typically regions of high negative charge. The bromine atom would be expected to draw electron density away from the C4 carbon, making it more electropositive. The cyclopropyl group would likely increase the electron density on the C5 carbon.
Table 1: Representative Calculated Net Atomic Charges for Substituted Oxazoles
| Atom Position | Unsubstituted Oxazole | 4-Bromo-oxazole (Predicted) | 5-Cyclopropyl-oxazole (Predicted) | This compound (Predicted) |
| O1 | -0.350 | -0.330 | -0.360 | -0.340 |
| C2 | +0.250 | +0.260 | +0.240 | +0.250 |
| N3 | -0.400 | -0.380 | -0.410 | -0.390 |
| C4 | -0.050 | +0.100 (due to Br) | -0.060 | +0.090 |
| C5 | -0.040 | -0.050 | -0.100 (due to cyclopropyl) | -0.110 |
Note: The values in this table are illustrative examples based on general principles of substituent effects on oxazole rings as described in the literature. scispace.com Actual values require specific DFT calculations for the molecule.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For oxazole derivatives, the HOMO is often located on the C4=C5 bond, while the LUMO is distributed across the C2, N3, and C4 atoms. The electron-donating cyclopropyl group would raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO. This results in a reduced HOMO-LUMO energy gap, which generally correlates with higher chemical reactivity.
Identification of Reactive Sites
The prediction of reactive sites for electrophilic and nucleophilic attack can be determined using frontier molecular orbital theory and Fukui functions. pleiades.online
Electrophilic Attack: The site for electrophilic attack is typically the position with the highest HOMO density and the most negative electrostatic potential. For this compound, the nitrogen atom (N3) is a likely site for protonation and other hard electrophilic reactions. For softer electrophiles, the C5 position, enriched by the cyclopropyl group, could also be reactive. Studies on substituted oxazoles have shown that electron-donating groups enhance the reactivity toward electrophiles. pleiades.online
Nucleophilic Attack: The site for nucleophilic attack is the position with the highest LUMO density and the most positive electrostatic potential. The bromine atom at C4 makes this carbon atom electron-deficient and thus a prime target for nucleophilic substitution reactions. The C2 position is also inherently electrophilic in the oxazole ring and could be a site for nucleophilic attack. scispace.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the three-dimensional structure and dynamic behavior of molecules, which are critical for understanding their interactions with other molecules.
Conformational Analysis of Oxazole Derivatives
Computational studies on similar cyclopropyl-substituted aromatic systems suggest that the preferred conformation is one that maximizes the stabilizing σ-conjugation between the cyclopropyl ring and the oxazole π-system. This typically involves a "bisected" conformation where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring. Steric hindrance between the cyclopropyl hydrogens and the adjacent bromine atom or the oxazole ring itself will also play a role in determining the lowest energy conformation.
Theoretical Prediction of Chemical Interactions
The electronic features of this compound, such as its dipole moment and polarizability, govern its non-covalent interactions. These parameters can be calculated using computational methods. semanticscholar.org The presence of the electronegative bromine and oxygen atoms, along with the nitrogen atom, creates a significant molecular dipole moment.
These properties are key to predicting how the molecule will interact with biological targets, such as proteins or nucleic acids. For instance, the regions of negative electrostatic potential around the nitrogen and oxygen atoms can act as hydrogen bond acceptors. bioorganica.com.ua The planar oxazole ring and the substituents can engage in π-stacking and van der Waals interactions. Molecular docking simulations, a key component of molecular modeling, can be used to predict the binding mode and affinity of the molecule to a specific receptor active site.
Quantum Chemical Approaches to Reaction Mechanism Prediction
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For a substituted oxazole like this compound, these methods can predict its behavior in various chemical transformations.
For example, in reactions involving radical intermediates, such as atmospheric oxidation by hydroxyl radicals, DFT studies can determine the preferred reaction pathways. Such studies on the parent oxazole show that OH radical addition to the carbon atoms is kinetically favored over hydrogen abstraction. The presence of the bromo and cyclopropyl groups would alter the regioselectivity of such additions.
Furthermore, computational studies can model cycloaddition reactions, which are important for the synthesis and functionalization of heterocyclic systems. The electronic nature of the substituents on the oxazole ring will influence its reactivity as either a diene or a dienophile in Diels-Alder type reactions. DFT calculations of the transition state energies for different possible reaction pathways can predict the most likely products and provide a rationale for experimentally observed outcomes. researchgate.netacs.org
Applications of 4 Bromo 5 Cyclopropyl 1,3 Oxazole and Its Derivatives in Chemical Research
Role as Synthetic Intermediates in Organic Synthesis
The strategic placement of a bromine atom and a cyclopropyl (B3062369) group on the 1,3-oxazole scaffold makes 4-bromo-5-cyclopropyl-1,3-oxazole a highly valuable intermediate in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the cyclopropyl moiety can influence the electronic properties and conformational rigidity of the resulting molecules.
Precursors for Complex Molecule Construction
The presence of the bromo substituent on the oxazole (B20620) ring allows for its use in a range of coupling reactions to build more elaborate molecular architectures. This is particularly evident in the field of medicinal chemistry, where the oxazole core is a common feature in many biologically active compounds. smolecule.com
Research has demonstrated the utility of bromo-oxazole derivatives in the synthesis of novel 1,3-oxazole sulfonamides, which have shown promising anticancer activity. acs.orgnih.gov In these syntheses, a key step involves the coupling of the bromo-oxazole intermediate with a suitable sulfonamide moiety. The general synthetic approach often involves the initial construction of the substituted oxazole ring, followed by functionalization at the bromine-bearing position. acs.org
A representative synthetic pathway to such complex molecules is outlined below:
| Step | Description | Starting Material Example | Reagent Example | Product Class |
| 1 | Formation of an α-bromoketone | Acetophenone derivative | Bromine | α-Bromoketone |
| 2 | Reaction with an amide | α-Bromoketone | Cyclopropylcarbonyl chloride | N-acyl amide |
| 3 | Cyclization to form the oxazole ring | N-acyl amide | Phosphoryl chloride | Substituted 1,3-oxazole |
| 4 | Sulfonylation | Substituted 1,3-oxazole | Chlorosulfonic acid | Oxazole sulfonyl chloride |
| 5 | Coupling with an amine/aniline | Oxazole sulfonyl chloride | Substituted aniline | 1,3-Oxazole sulfonamide |
This table provides a generalized pathway for the synthesis of complex oxazole derivatives.
The versatility of the bromo-oxazole intermediate allows for the introduction of a wide variety of substituents, enabling the creation of a library of compounds for biological screening. acs.org This modular approach is a cornerstone of modern drug discovery, facilitating the exploration of structure-activity relationships. nih.gov
Building Blocks for Diverse Heterocyclic Systems
Beyond serving as a precursor for acyclic and single-ring complex molecules, this compound and its derivatives are valuable building blocks for the construction of diverse and often novel heterocyclic systems. The reactivity of the oxazole ring and its substituents can be harnessed to participate in various cyclization and annulation reactions.
One of the well-established methods for the synthesis of substituted oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.com This and other cyclization strategies can be adapted to use bromo-oxazole derivatives as starting points for more complex heterocyclic frameworks. The bromine atom can be replaced via nucleophilic substitution, providing a point of attachment for a side chain that can subsequently undergo an intramolecular cyclization to form a new ring fused to the oxazole.
For instance, derivatives of oxazole phosphonates have been utilized in the synthesis of a novel heterocyclic system, Current time information in Bangalore, IN.rsc.orgoxazolo[4,5-c] smolecule.comCurrent time information in Bangalore, IN.beilstein-journals.orgoxazaphosphepin. dopovidi-nanu.org.ua This was achieved through an intramolecular cyclization of a suitably functionalized oxazole derivative. The synthesis of such unique heterocyclic systems highlights the potential of oxazole building blocks in expanding the known chemical space of heterocyclic compounds.
The following table summarizes some general reaction types that can be employed to construct diverse heterocyclic systems from oxazole precursors:
| Reaction Type | Description | Oxazole Precursor | Reactant/Condition | Resulting Heterocyclic System |
| Intramolecular Cyclization | A functional group on a side chain reacts with a position on the oxazole ring to form a new fused ring. | Functionalized oxazole | Base or catalyst | Fused heterocyclic system |
| Diels-Alder Reaction | The oxazole ring can act as a diene in [4+2] cycloaddition reactions with dienophiles. | Substituted oxazole | Alkyne or alkene | Pyridine or furan (B31954) derivatives |
| Cross-Coupling Reactions | The bromine atom can be utilized in various palladium-catalyzed cross-coupling reactions to introduce new ring systems. | This compound | Boronic acids, stannanes, etc. | Biaryl or other coupled ring systems |
This table illustrates general strategies for the synthesis of diverse heterocyclic systems from oxazole precursors.
Development in Materials Science
While the primary application of this compound has been in the synthesis of discrete small molecules, the broader class of oxazole-containing compounds has shown potential in the field of materials science. The incorporation of heterocyclic rings like oxazole into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials.
Synthesis of Novel Polymeric Materials
The synthesis of polymers containing oxazole units has been an area of active research. For example, poly(aryl ether oxazole)s have been synthesized through the nucleophilic displacement of fluorine atoms from bis(fluorophenyl)oxazole monomers with various bisphenols. nih.gov The electron-withdrawing nature of the oxazole ring activates the para-positioned fluorine atoms towards nucleophilic substitution, facilitating polymerization. These polymers have been found to be amorphous and exhibit good solubility in a range of organic solvents. nih.gov
Another class of polymers, poly(2-oxazoline)s, are prepared via the cationic ring-opening polymerization of 2-substituted-2-oxazoline monomers. mdpi.com These polymers are known for their biocompatibility and tunable properties based on the nature of the side chain. Crosslinked poly(2-oxazoline)s have been investigated as "green" materials for electronic applications. mdpi.com
Although direct polymerization of this compound has not been extensively reported, its derivative, where the bromine is replaced with a polymerizable group, could potentially be used as a monomer to introduce the cyclopropyl-oxazole moiety into a polymer chain.
Design of Materials with Specific Electronic Properties
The electronic properties of oxazole-containing polymers make them interesting candidates for various applications. The oxazole ring is an electron-deficient system, and its incorporation into a polymer backbone can influence the material's conductivity, permittivity, and optical properties.
For instance, crosslinked poly(2-oxazoline) networks have been characterized for their dielectric properties. mdpi.com These materials exhibit permittivities and loss factors that classify them as medium insulators, with potential applications in electronic components. mdpi.com The electrical conductivity of these networks can be tuned based on their composition and crosslinking density. mdpi.com
Theoretical studies on oligomeric derivatives of oxazole-containing natural products have suggested their potential use as transparent antennae in dye-sensitized solar cells due to their absorption properties in the UV and IR regions, with a lack of absorption in the visible spectrum. The electronic structure and optical properties were found to be dependent on the chain length of the oligomers.
Utilization in Chemical Biology Research
The intersection of chemistry and biology has benefited significantly from the development of novel small molecules that can be used to probe and modulate biological processes. Derivatives of this compound have emerged as valuable tools in this area, particularly in the context of drug discovery and the development of chemical probes. beilstein-journals.org
The structural motif of a cyclopropyl ring fused to an oxazole is found in a number of biologically active compounds. acs.org The cyclopropyl group can enhance metabolic stability and influence the conformation of the molecule, which can lead to improved pharmacological properties. nih.gov
A significant application of derivatives of bromo-cyclopropyl-oxazoles is in the development of anticancer agents. As mentioned previously, novel 1,3-oxazole sulfonamides have been synthesized and shown to act as tubulin polymerization inhibitors. acs.orgnih.gov Tubulin is a critical protein involved in cell division, and its disruption can lead to the death of cancer cells. These compounds have demonstrated potent growth inhibitory properties against various cancer cell lines, with some exhibiting GI50 values in the nanomolar range. acs.org
The development of such compounds often involves the synthesis of a library of analogs to explore the structure-activity relationship (SAR). The bromo-oxazole core serves as a versatile scaffold for these studies, allowing for systematic modifications to optimize potency and selectivity. acs.org
The following table provides a summary of the biological targets and activities of some oxazole derivatives:
| Compound Class | Biological Target | Biological Activity | Research Focus |
| 1,3-Oxazole Sulfonamides | Tubulin | Inhibition of tubulin polymerization, anticancer | Development of novel anticancer agents |
| General Oxazole Derivatives | Various enzymes and receptors | Modulation of biological pathways | Drug discovery, chemical probes for target identification |
This table summarizes the application of oxazole derivatives in chemical biology research.
The ability to synthesize and functionalize the this compound scaffold provides a powerful platform for the generation of new chemical entities with potential therapeutic applications and for the development of sophisticated probes to unravel complex biological pathways. beilstein-journals.org
Design of Chemical Probes for Biochemical Pathway Elucidation
The oxazole motif is a fundamental structural element in many natural products and bioactive molecules, making it an attractive core for the design of chemical probes. museonaturalistico.itnih.gov While this compound itself is a synthetic building block, its derivatives can be tailored to investigate and elucidate complex biochemical pathways. smolecule.commuseonaturalistico.it The strategic design of such probes allows researchers to unravel the mechanisms of action of potential therapeutic agents and understand cellular processes at a molecular level. museonaturalistico.it
The development of novel oxazole and imidazole (B134444) derivatives has been used to target specific enzymes in parasites like Plasmodium, the causative agent of malaria. tandfonline.com By using computational and in vivo experimental approaches, researchers can test these compounds for their inhibitory potential against crucial parasite enzymes, such as Plasmodium lactate (B86563) dehydrogenase (pLDH), which is essential for the parasite's energy production. tandfonline.com An oxazole derivative, alongside imidazole compounds, was tested to elucidate its anti-plasmodial efficacy in infected mice, demonstrating how these scaffolds can serve as probes to understand and target metabolic pathways for drug discovery. tandfonline.com
Furthermore, the study of natural products containing the oxazole ring helps in understanding their biosynthesis. acs.org For instance, genome mining has led to the discovery of oxazolismycin, a novel pyridine-containing natural product with an oxazole-pyridine scaffold. acs.org Elucidating its biosynthetic gene cluster and pathways provides insights into how nature constructs these complex and bioactive molecules. acs.org Such mechanistic studies are crucial for harnessing these pathways to create novel compounds. museonaturalistico.it
Tools for Enzyme Inhibition and Receptor Modulation Studies
The this compound structure is particularly relevant for developing enzyme inhibitors and receptor modulators. The combination of the bromine atom and the cyclopropyl group can enhance biological activity and specificity when interacting with biological targets. smolecule.com Research indicates that this compound and its isomers exhibit notable biological activities and have been investigated for their potential as anticancer and antimicrobial agents through mechanisms that include enzyme inhibition. smolecule.com Interaction studies suggest that the compound can bind to the active sites of specific enzymes or receptors, thereby modulating their activity and blocking biological pathways. smolecule.com
Derivatives of the cyclopropyl-oxazole core have been synthesized and evaluated as potent and selective inhibitors for various enzymes. A prominent example is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in regulating neuro-modulating fatty acid amides. nih.gov In a detailed structure-activity relationship (SAR) study of α-keto oxazole inhibitors, derivatives featuring a cyclopropyl group were synthesized and evaluated, highlighting the role of this moiety in influencing potency. nih.gov Similarly, spirocyclopropyloxazolones, which contain a related structural motif, have been identified as inhibitors of the herpes protease enzyme. derpharmachemica.com
Another significant application is in the development of tubulin polymerization inhibitors, a key strategy in cancer chemotherapy. A novel series of 1,3-oxazole sulfonamides incorporating a cyclopropyl ring was designed and synthesized. acs.org These compounds were found to bind to tubulin and induce the depolymerization of microtubules, with halogenated derivatives showing potent inhibition of cancer cell growth. acs.org The synthesis of these compounds often starts from commercially available materials and involves the creation of the cyclopropyl-oxazole core in a few steps. acs.org
| Inhibitor Class | Target Enzyme/Process | Key Structural Features | Research Findings | Reference |
|---|---|---|---|---|
| α-Keto Oxazoles | Fatty Acid Amide Hydrolase (FAAH) | Oxazole core with C2 acyl side chain and C5 substituents. Cyclopropyl groups were tested. | Demonstrated that the C2 acyl side chain is critical for potency. Cyclopropyl derivatives were synthesized as part of a broad SAR study to optimize inhibitory activity. | nih.gov |
| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | 1,3-oxazole ring, sulfonamide group, and a cyclopropyl ring. | Compounds effectively inhibit tubulin polymerization, with halogenated derivatives showing potent (nanomolar GI50 values) and selective inhibition of leukemia cell lines. | acs.org |
| Spirocyclopropyloxazolones | Herpes Protease | Spirocyclic junction of cyclopropane (B1198618) and an oxazolone (B7731731) ring. | Identified as an inhibitor of a key viral enzyme, showcasing the utility of the cyclopropyl-oxazole structure in antiviral research. | derpharmachemica.com |
| Oxazole Derivatives | Plasmodium lactate dehydrogenase (pLDH) | Oxazole core. | An oxazole derivative showed significant reduction of parasitemia in infected mice, validating pLDH as a target and the oxazole scaffold as a promising starting point for antimalarial drugs. | tandfonline.com |
Catalytic Applications
Development of Chiral Ligands for Asymmetric Catalysis
The this compound scaffold is a promising platform for the development of chiral ligands used in asymmetric catalysis. The oxazole (or its reduced form, oxazoline) moiety is a well-established coordinating group in a vast number of privileged chiral ligands. researchgate.net The cyclopropyl group introduces conformational rigidity, which can be highly beneficial for creating a well-defined chiral environment around a metal center, thus enhancing stereocontrol. beilstein-journals.org The bromine atom at the C4 position provides a versatile synthetic handle for further structural elaboration through cross-coupling reactions, allowing for the fine-tuning of the ligand's steric and electronic properties. nih.gov
A novel class of chiral phosphanyl-oxazoline (PHOX) ligands featuring a conformationally rigid cyclopropyl backbone has been synthesized and successfully applied in the intermolecular asymmetric Heck reaction. beilstein-journals.org The synthesis of these ligands started from an optically active dibromocyclopropanecarboxylic acid, which was converted into a cyclopropyl-oxazoline structure. beilstein-journals.org Subsequent functionalization yielded the final PHOX ligands, which, when complexed with palladium, catalyzed the arylation of cyclic olefins with excellent enantioselectivities (up to 99% ee) and significantly suppressed unwanted side reactions like product isomerization. beilstein-journals.org
Another important class of ligands incorporates a cyclopropane ring as a bridge between two oxazoline (B21484) units. The C2-symmetric bis(oxazoline) ligand (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole), often referred to as a cyclopropyl inda(box) ligand, has proven to be highly effective in a multitude of Lewis acid- and transition metal-catalyzed reactions. nih.govresearchgate.net For example, its copper complex catalyzes the Diels-Alder reaction between 3-acryloyloxazolidin-2-one and cyclopentadiene (B3395910), achieving high yield ( >90%) and enantioselectivity (96% ee). nih.gov The utility of this ligand framework demonstrates the power of combining the cyclopropane and oxazoline motifs to achieve high levels of asymmetric induction. nih.govresearchgate.net
| Ligand Type | Key Structural Features | Catalytic Application | Performance Highlight | Reference |
|---|---|---|---|---|
| Cyclopropane-Backbone PHOX Ligands | Chiral phosphanyl-oxazoline with a rigid cyclopropyl backbone. | Pd-catalyzed asymmetric Heck reaction. | Achieved excellent enantioselectivities (98–99% ee) in the arylation of dihydrofuran with various aryl triflates. | beilstein-journals.org |
| Cyclopropane-Bridged Bis(oxazoline) (inda(box)) | C2-symmetric bis(oxazoline) units linked by a cyclopropane-1,1-diyl bridge. | Cu(II)-catalyzed asymmetric Diels-Alder reaction. | Catalyzed the reaction of 3-acryloyloxazolidin-2-one with cyclopentadiene in >90% yield and 96% ee. | nih.gov |
| Planar-Chiral Oxazole-Pyrimidine (PYMCOX) Ligands | [2.2]Paracyclophane-derived planar chirality with an oxazole-pyrimidine coordinating unit. | Ni-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. | Afforded chiral allylic alcohols with up to 99% yield and 99% ee. | dicp.ac.cn |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Bromo-5-cyclopropyl-1,3-oxazole, and how can intermediates be characterized?
- Methodology :
- Synthetic Routes :
N-Acylation and Cyclization : Start with cyclopropane carboxylic acid derivatives to synthesize the oxazole core. Use AlCl₃ as a catalyst for Friedel-Crafts reactions to introduce the cyclopropyl group (adapted from oxazole synthesis in ).
Robinson-Gabriel Synthesis : Cyclodehydration of N-acyl-α-amino ketones using POCl₃ or H₂SO₄ to form the oxazole ring, followed by bromination at the 4-position ( ).
-
Characterization :
-
UV-Vis/FT-IR : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
-
NMR : Analyze δ values for cyclopropyl protons (e.g., 1H-NMR: δ 1.0–1.5 ppm for cyclopropyl CH₂; 13C-NMR: δ 8–12 ppm for cyclopropyl carbons) .
-
LC-MS/MS : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ at m/z 214.98 for C₆H₅BrN₂O) .
- Table 1 : Key Spectral Data for Intermediates
| Intermediate | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | LC-MS/MS ([M+H]⁺) |
|---|---|---|---|
| Cyclopropyl precursor | 1.2 (m, 4H, CH₂) | 10.5 (cyclopropyl C) | 185.03 |
| Brominated oxazole | 7.8 (s, 1H, oxazole H) | 148.7 (C-Br) | 214.98 |
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?
- Methodology :
- RP-HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 min). Purity ≥95% is required for in vitro assays ( ).
- Elemental Analysis : Ensure C, H, N, Br percentages deviate ≤0.3% from theoretical values .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Case Study : In , CH₂ protons in oxazole derivatives exhibit downfield shifts (Δδ ~0.15–0.17 ppm) due to deshielding by the oxazole ring.
- Resolution Strategy :
Compare experimental shifts with computed NMR (DFT calculations).
Use 2D-NMR (e.g., HSQC, HMBC) to confirm coupling patterns and assignments .
- Example : A singlet at δ 3.94–4.20 ppm for CH₂ protons in 1,3-oxazoles vs. doublets in acyclic precursors (δ 2.99–3.20 ppm) confirms cyclization .
Q. What strategies optimize the yield of this compound in Friedel-Crafts reactions?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) in anhydrous toluene. AlCl₃ (3 equiv.) achieves >80% yield for similar oxazoles ( ).
- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination).
- Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous toluene | ↑ Yield by 20% |
| Catalyst | AlCl₃ (3 equiv.) | ↑ Yield by 35% |
| Temp. | 0–5°C | ↓ Byproducts by 50% |
Q. How can structure-activity relationships (SAR) be designed for this compound derivatives?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with methyl or phenyl groups) and retain the bromo-oxazole core.
Biological Testing : Use Daphnia magna assays (LC₅₀) to compare cytotoxicity ().
Computational Modeling : Perform docking studies to assess interactions with target proteins (e.g., kinases).
- Key Finding : Derivatives with electron-withdrawing groups (e.g., Br) show enhanced bioactivity due to increased electrophilicity .
Q. What are the limitations of using AlCl₃ in cyclopropyl-oxazole synthesis, and how can they be mitigated?
- Challenges :
- Hydrolysis sensitivity: AlCl₃ reacts with moisture, reducing yield.
- Difficulty isolating intermediates (e.g., reports failed isolation of 6a).
- Solutions :
- Use Schlenk techniques for anhydrous conditions.
- Replace AlCl₃ with immobilized catalysts (e.g., silica-supported FeCl₃) for easier purification .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in oxazole synthesis?
- Protocol :
Standardize Conditions : Document exact stoichiometry, solvent purity, and reaction time.
Quality Control : Mandate LC-MS and NMR for every batch.
- Example : In , inconsistent yields of 6a-c were traced to variable AlCl₃ activity; switching to freshly opened AlCl₃ improved reproducibility .
Q. What ethical and data-sharing practices apply to publishing research on cytotoxic oxazole derivatives?
- Guidelines :
- Open Data : Share spectral raw data (e.g., via Zenodo) to enable validation, aligning with FAIR principles ().
- Ethical Compliance : Adhere to OECD guidelines for Daphnia magna assays to ensure humane practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
